8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of an amino group at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with malonic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroquinoline derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting bacterial and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the functional groups attached to the ring.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but lacks the amino group at the 8th position.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but with additional fluorine and piperazine moieties.
Uniqueness: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the amino group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for diverse chemical modifications and the exploration of various biological activities .
Biological Activity
8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 8-aminoquinoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.
- Molecular Formula: C10H8N2O3
- Molecular Weight: 204.18 g/mol
- CAS Number: 2524-67-6
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it is effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for S. aureus has been reported as low as 0.39 µg/mL, demonstrating its potency against resistant strains .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.39 µg/mL |
Bacillus subtilis | Not specified |
Anticancer Activity
The compound has also shown promising anticancer activity. In vitro studies on the MCF-7 breast cancer cell line revealed that it induces cytotoxic effects, with an effective concentration leading to significant cell death. The mechanism appears to involve the inhibition of cellular proliferation, which is crucial for tumor growth .
Case Study:
In a study examining various quinoline derivatives, including 8-aminoquinoline, it was found that these compounds significantly reduced cell viability in MCF-7 cells at concentrations starting from 10 µM. The results were quantified using MTT assays, which measure cellular metabolic activity as an indicator of cell viability .
Antiviral Activity
Recent studies have highlighted the potential of 8-aminoquinoline as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that at a concentration of 10 µM, this compound effectively inhibited HBV replication in human hepatoma cells transfected with NTCP gene, showcasing its potential as a therapeutic agent against viral infections .
Table 2: Antiviral Activity Against HBV
Compound | Concentration (µM) | Inhibition (%) |
---|---|---|
8-Aminoquinoline | 10 | Significant |
The biological activity of 8-aminoquinoline is attributed to its ability to interact with various biological targets. Its structure allows it to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. Additionally, its quinoline moiety is known to interfere with nucleic acid synthesis in viruses .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
KZBXAHDVCSOKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
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